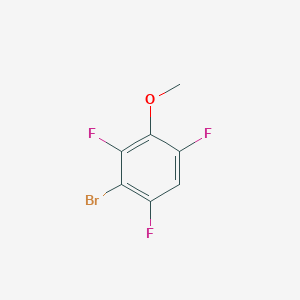![molecular formula C67H43O4P B12948096 12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties. This compound is part of the spirobi[fluorene] family, which is widely studied for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and phosphorescent materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves a multi-step process The initial step often includes the formation of the spirobi[fluorene] core, which is achieved through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. Techniques such as Buchwald-Hartwig coupling reactions are commonly employed due to their efficiency in forming carbon-nitrogen bonds, which are crucial in the synthesis of spirobi[fluorene] derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirobi[fluorene] compounds.
Applications De Recherche Scientifique
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of OLEDs and other electronic devices due to its excellent photophysical properties
Mécanisme D'action
The mechanism of action of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene]
- 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]
- 2,7-di(10H-phenothiazin-10-yl)-9,9’-spirobi[fluorene]
Uniqueness
What sets 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart from similar compounds is its unique combination of hydroxy and dioxaphosphocine groups. This combination enhances its photophysical properties, making it particularly suitable for applications in OLEDs and other electronic devices .
Propriétés
Formule moléculaire |
C67H43O4P |
|---|---|
Poids moléculaire |
943.0 g/mol |
Nom IUPAC |
12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C67H43O4P/c68-72(69)70-63-43(41-27-31-59-51(37-41)49-17-5-11-23-57(49)66(59)53-19-7-1-13-45(53)46-14-2-8-20-54(46)66)29-25-39-33-35-65(61(39)63)36-34-40-26-30-44(64(71-72)62(40)65)42-28-32-60-52(38-42)50-18-6-12-24-58(50)67(60)55-21-9-3-15-47(55)48-16-4-10-22-56(48)67/h1-32,37-38H,33-36H2,(H,68,69) |
Clé InChI |
QMKHRINDMWXLEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)C7(C8=CC=CC=C8C9=CC=CC=C97)C2=CC=CC=C26)OP(=O)(OC2=C(C=CC1=C32)C1=CC2=C(C=C1)C1(C3=CC=CC=C3C3=CC=CC=C31)C1=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



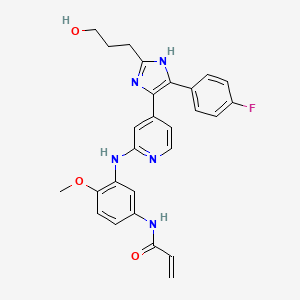



![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

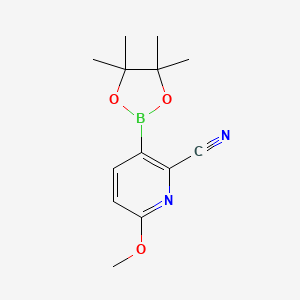
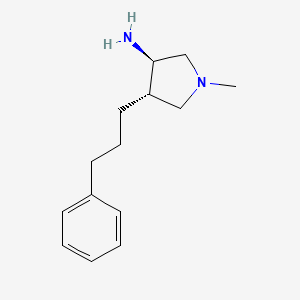
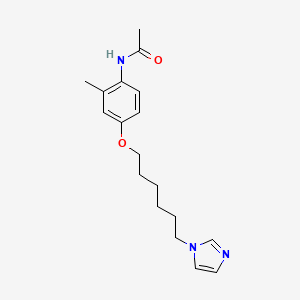

![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)
